N-(1-(benzofuran-2-yl)propan-2-yl)-2-methylbenzamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-methylbenzamide, also known as BPAM, is a synthetic compound that has been studied for its potential use in scientific research. BPAM has been shown to have a variety of effects on the body, including the ability to modulate certain receptors and enzymes.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide, have shown strong anti-tumor activities . They have been used in the development of promising compounds with target therapy potentials and little side effects .
Antibacterial Activity
Benzofuran compounds have demonstrated significant antibacterial properties . They have been tested for their cytotoxic properties on human cancer cells and healthy cells, and screened for antibacterial activities using standard and clinical strains .
Anti-Oxidative Activity
Benzofuran compounds have shown strong anti-oxidative activities . These properties make them potential candidates for the development of drugs and materials with improved properties, including higher potency, selectivity, and stability.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral properties . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . They have shown significant cell growth inhibitory effects in different types of cancer cells .
Sensor Materials
Hydrazones, which are related to benzofuran compounds, have a broad range of potential uses in the creation of sensor materials . They have been applied in the detection of fluoride ions, cyanide ions, heavy metals, and toxic gases .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds have been used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Ring Systems
Benzofuran compounds have been used in the construction of benzofuran ring systems . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Mechanism of Action
Target of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide primarily targets the serotonin, norepinephrine, and dopamine transporters in the brain . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . Additionally, it is also a releasing agent of these neurotransmitters, meaning it increases their release into the synaptic cleft . This dual action results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft due to the action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide can affect various biochemical pathways. For instance, it can enhance the signaling through the MAPK/ERK pathway, which is involved in various cellular processes including cell growth and differentiation .
Pharmacokinetics
Given its structural similarities to other benzofuran compounds, it might be expected to have similar adme properties .
Result of Action
The action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide results in enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to various effects at the molecular and cellular level, including changes in gene expression, protein synthesis, and cellular excitability .
Action Environment
The action, efficacy, and stability of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence its action and efficacy. For example, the presence of certain drugs or substances can compete with N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide for the same targets, potentially altering its effects .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-7-3-5-9-17(13)19(21)20-14(2)11-16-12-15-8-4-6-10-18(15)22-16/h3-10,12,14H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGTCDUWNFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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